5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique chemical structure, which includes a fluorine atom attached to a benzodioxole ring, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride involves several steps. One common method includes the use of palladium-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Chemical Reactions Analysis
5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride has shown promise in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cell function and signaling pathways.
Medicine: It has been investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and post-traumatic stress disorder.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, particularly serotonin and dopamine pathways, which are associated with mood regulation and cognitive function. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
5-Fluoro-1,3-benzodioxol-4-amine;hydrochloride can be compared with other similar compounds, such as:
5-Fluorobenzo[d][1,3]dioxol-4-amine: This compound shares a similar structure but lacks the hydrochloride group.
1,3-Benzodioxol-4-amine: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions.
The presence of the fluorine atom and the hydrochloride group in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
5-fluoro-1,3-benzodioxol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-2H,3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXSQGOAKIQTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.